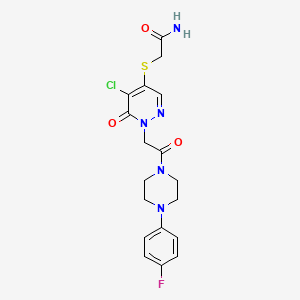

2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19ClFN5O3S and its molecular weight is 439.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, it might bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes .

Biochemical Pathways

For example, 1,3,4-thiadiazole derivatives have been shown to affect pathways related to inflammation, cancer, and convulsions . Therefore, it’s possible that this compound may have similar effects.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.

Result of Action

Based on the reported activities of similar compounds, it can be hypothesized that it may lead to changes in cellular signaling, gene expression, or enzymatic activity, potentially resulting in altered cell function or viability .

Biologische Aktivität

The compound 2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClFN5O3S, with a molecular weight of 431.91 g/mol. The structure features a piperazine ring, a pyridazinone moiety, and a thioacetamide functional group, which are significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The thioacetamide group may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding : The piperazine moiety could facilitate binding to neurotransmitter receptors, influencing neuropharmacological effects.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Antitumor Activity

Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM against human melanoma cells. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances antitumor efficacy by increasing lipophilicity and receptor affinity.

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli. These findings indicate its potential as an antimicrobial agent.

Neuropharmacological Effects

Preliminary studies have suggested that the compound may possess anxiolytic and antidepressant properties. Behavioral tests in animal models demonstrated reduced anxiety-like behaviors when administered at specific doses.

Research Findings and Case Studies

Wissenschaftliche Forschungsanwendungen

The compound 2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific and medical fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

The primary application of this compound lies in pharmaceutical research , particularly in the development of drugs targeting various diseases. The compound is noted for its potential to inhibit certain enzymes linked to metabolic disorders, including type 2 diabetes and obesity.

Case Study: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Research has demonstrated that compounds similar to this compound can effectively inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition is crucial for managing metabolic syndrome by reducing cortisol levels in adipose tissue, thereby improving insulin sensitivity and reducing obesity-related complications .

Anticancer Activity

Another significant application is in oncology , where the compound has shown promise as an anticancer agent. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro evaluations conducted by the National Cancer Institute (NCI) have revealed that similar compounds exhibit significant growth inhibition rates against a panel of human tumor cells. For example, compounds with structural similarities showed mean GI50 values indicating effective cytotoxicity at concentrations lower than those typically required for established chemotherapeutics .

Neuropharmacology

The piperazine component of the compound suggests potential applications in neuropharmacology , particularly in treating central nervous system disorders.

Case Study: Neuroprotective Effects

Research into piperazine derivatives has indicated neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia. These compounds may modulate neurotransmitter systems or exert antioxidant effects, contributing to cognitive preservation .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[5-chloro-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-oxopyridazin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN5O3S/c19-17-14(29-11-15(21)26)9-22-25(18(17)28)10-16(27)24-7-5-23(6-8-24)13-3-1-12(20)2-4-13/h1-4,9H,5-8,10-11H2,(H2,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGBVJRHHXKTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.